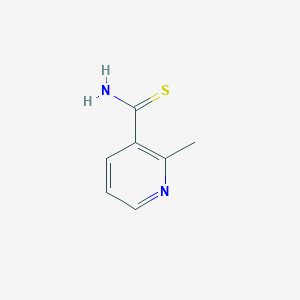

2-Methylpyridine-3-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

2-methylpyridine-3-carbothioamide |

InChI |

InChI=1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |

InChI Key |

JNXSPLMGQJFJCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpyridine 3 Carbothioamide and Its Derivatives

Established Direct Synthesis Routes

Direct synthesis methods provide efficient pathways to 2-methylpyridine-3-carbothioamide and its analogues. These routes often begin with readily available pyridine (B92270) precursors, such as those containing a carbonitrile group, or involve condensation reactions to construct the desired carbothioamide functionality.

Synthesis from Pyridine Carbonitrile Precursors

A primary and effective method for the synthesis of 2-methylpyridine-3-carbothioamides involves the direct thionation of the corresponding 2-methylnicotinonitriles. This transformation is typically achieved by reacting the nitrile precursor with a source of hydrogen sulfide (B99878). The reaction proceeds by the addition of hydrogen sulfide to the nitrile group, leading to the formation of the thioamide.

Research has demonstrated the synthesis of various substituted 2-methylpyridine-3-carbothioamides from their respective nicotinonitrile precursors. For instance, sterically hindered derivatives have been successfully prepared. semanticscholar.org The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield of the desired product. In some cases, chromatography is necessary to purify the final compound from unreacted starting material. semanticscholar.org

Table 1: Synthesis of this compound Derivatives from Nicotinonitrile Precursors semanticscholar.org

| Precursor | Product | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 4-Isopropyl-2-methylnicotinonitrile | 4-Isopropyl-2-methylpyridine-3-carbothioamide | H₂S, 80°C, 40 h | 68 |

| 4-tert-Butyl-2-methylnicotinonitrile | 4-tert-Butyl-2-methylpyridine-3-carbothioamide | H₂S | 39 |

Condensation Reactions in Carbothioamide Formation

Condensation reactions represent another versatile approach to synthesizing derivatives of this compound. This strategy typically involves the reaction of a pyridine derivative containing a carbonyl group, such as an aldehyde, with a thiosemicarbazide (B42300). This reaction forms a thiosemicarbazone, which incorporates the carbothioamide moiety. researchgate.netmdpi.comekb.eg

For example, substituted pyridine carboxaldehydes can be condensed with thiosemicarbazide to yield the corresponding pyridine-yl-methylene hydrazine (B178648) carbothioamides. mdpi.com The reaction is often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid. farmaciajournal.com This method is particularly useful for creating a diverse range of derivatives by varying the substituents on both the pyridine aldehyde and the thiosemicarbazide.

Table 2: Synthesis of Pyridine Carbothioamide Derivatives via Condensation Reactions

| Pyridine Precursor | Reactant | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-methylnicotinaldehyde | Thiosemicarbazide | (E)-2-((2-chloro-5-methylpyridin-3-yl)methylene)hydrazine-1-carbothioamide | researchgate.net |

| Substituted Pyridine Carboxaldehyde | Thiosemicarbazide | Pyridine-yl-methylene hydrazine carbothioamide derivatives | mdpi.com |

| 2-Phenyl-4-formyl-thiazole | Thiosemicarbazide | 2-Phenyl-4-formyl-thiazole thiosemicarbazone | farmaciajournal.com |

Derivatization from Related Pyridine Scaffolds

In addition to direct synthesis, this compound and its derivatives can be prepared by modifying existing pyridine-based molecules. These methods include the introduction of the thiocarboxamide group onto a pre-existing pyridine ring and modifications to the pyridine ring system or its substituents.

Introduction of the Thiocarboxamide Moiety

A common strategy for introducing a thiocarboxamide group is the thionation of the corresponding carboxamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. organic-chemistry.orgmdpi.comnih.gov The reaction involves the conversion of the carbonyl group of the amide into a thiocarbonyl group. organic-chemistry.org

This method is advantageous as it allows for the synthesis of 2-methylnicotinamide (B1253829) from 2-methylnicotinic acid, which can then be converted to the desired this compound. The reaction is typically carried out in an anhydrous solvent, such as toluene (B28343) or dioxane, and may require heating. mdpi.comepo.org

Table 3: Thionation of Amides to Thioamides using Lawesson's Reagent

| Starting Material | Product | Reagent | Reference |

|---|---|---|---|

| 2-(decylsulfonyl)acetamide | 2-(decylsulfonyl)ethanethioamide | Lawesson's Reagent | mdpi.com |

| Amides | Thioamides | Fluorous Lawesson's Reagent | nih.gov |

| 5-difluoromethyl-1-methyl-N-(2,2,3-trimethylindan-4-yl)-1H-pyrazole-4-carboxamide | 5-difluoromethyl-1-methyl-N-(2,2,3-trimethylindan-4-yl)-1H-pyrazole-4-carbothioamide | Lawesson's Reagent | epo.org |

Modifications of the Pyridine Ring System and Substituents

The synthesis of diverse derivatives can also be achieved by modifying the pyridine ring or the substituents of a pre-existing this compound or a related precursor. These modifications can include substitution reactions on the pyridine ring or alterations to the methyl group.

For instance, the α-methylation of substituted pyridines can be achieved through a continuous flow process using a Raney® nickel catalyst and a low boiling point alcohol as the methyl source. researchgate.netnih.gov This method allows for the introduction of a methyl group at the 2-position of a pyridine ring. Furthermore, tandem reactions such as Knoevenagel condensation followed by nucleophilic aromatic substitution have been employed to synthesize complex pyridine derivatives starting from precursors like 3-hydroxy-2-methylpyridine (B140910) 1-oxide. rsc.org These approaches provide pathways to a wide array of substituted 2-methylpyridine (B31789) derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Methylpyridine 3 Carbothioamide

Reactivity of the Thiocarboxamide Functional Group

The thiocarboxamide group (-C(S)NH₂) is a key structural feature of 2-Methylpyridine-3-carbothioamide, defining much of its chemical behavior. This functional group is characterized by the nucleophilic nature of its sulfur and nitrogen atoms, its susceptibility to oxidative transformations, and its ability to be converted into amide analogs.

The sulfur and nitrogen atoms of the thiocarboxamide moiety in this compound both exhibit nucleophilic properties. The sulfur atom, being larger and more polarizable, often acts as the primary site for electrophilic attack. Theoretical studies, such as those employing Density Functional Theory (DFT), have indicated that the sulfur atom possesses a higher nucleophilic reactivity compared to the nitrogen atom. semanticscholar.org This heightened reactivity makes the sulfur atom a prime target for various electrophilic reagents.

The nitrogen atom also demonstrates nucleophilic character, participating in reactions such as alkylation and arylation. The relative reactivity of the sulfur and nitrogen centers can be influenced by the reaction conditions and the nature of the electrophile.

The thiocarboxamide group is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of disulfide-bridged dimers. acs.org In some cases, selective oxidation of the sulfur atom can occur, potentially forming sulfoxides or sulfones under controlled conditions. acs.org The pyridine (B92270) ring itself can also be oxidized to its corresponding N-oxide. acs.org

The mechanistic pathways of these oxidative transformations can be complex and may involve radical or ionic intermediates. For example, the oxidation of related thieno[2,3-b]pyridine-2-carboxamides has been shown to proceed through different mechanisms depending on the solvent, leading to unexpected dimerization products. acs.org

This compound can be converted to its corresponding amide analog, 2-methylpyridine-3-carboxamide. This transformation is typically achieved by treating the thioamide with an oxidizing agent in the presence of a nucleophile, or through hydrolysis under acidic or basic conditions. The conversion of nicotinonitriles, which are precursors to this compound, can sometimes yield amide byproducts directly, particularly in the presence of water during the synthesis of amidoximes. semanticscholar.org

Furthermore, the thiocarboxamide functionality can participate in cyclization reactions to form various heterocyclic systems. For example, it can react with appropriate reagents to form thiazoles or other sulfur- and nitrogen-containing heterocycles. google.com

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The methyl and thiocarboxamide substituents further modulate this reactivity.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally deactivates it towards electrophilic aromatic substitution. When such reactions do occur, the substitution pattern is influenced by the existing substituents. The methyl group at the 2-position is an ortho, para-director, while the thiocarboxamide group at the 3-position is a meta-director. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring, determines the regioselectivity of electrophilic substitution.

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is particularly true when a good leaving group is present on the ring. The positions most susceptible to nucleophilic attack are typically the C2, C4, and C6 positions. The presence of the electron-donating methyl group at C2 may slightly disfavor nucleophilic attack at that position, while the thiocarboxamide group can influence the reactivity of adjacent positions. In some cases, nucleophilic substitution can occur via an elimination-addition mechanism involving a "pyridyne" intermediate. masterorganicchemistry.com

Direct C-H alkylation and arylation of the pyridine ring are important methods for its functionalization. rsc.org These reactions can proceed through various mechanisms, including those involving radical or ionic intermediates. For pyridine derivatives, C-4 functionalization is a common outcome. rsc.org The regioselectivity of these reactions is often controlled by the choice of catalyst and reaction conditions. For instance, transition-metal catalysis is frequently employed to achieve selective C-H functionalization of pyridines. beilstein-journals.org The methyl and thiocarboxamide substituents on this compound will influence the site of these C-H functionalization reactions, directing incoming groups to specific positions on the pyridine ring.

Cyclization and Heterocyclic Annulation Reactions

The thioamide moiety is a versatile building block for constructing fused heterocyclic rings. Its sulfur and nitrogen atoms can act as nucleophiles, participating in reactions that lead to the formation of five- and six-membered rings fused to the parent pyridine core.

This compound serves as a key precursor for synthesizing fused ring systems like pyridothiadiazoles and pyridotriazines. These reactions typically involve the condensation of the thioamide group with bifunctional reagents.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives is a common transformation for thioamides. One-pot synthesis methods often involve the reaction of a thioamide or its precursor, thiosemicarbazide (B42300), with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃). semanticscholar.org Oxidative cyclization is another key route. For instance, various thioamides can be transformed into 3,5-disubstituted-1,2,4-thiadiazoles through oxidative dimerization using reagents like hydrogen peroxide or N-bromosuccinimide (NBS). mdpi.com These established methods are applicable to this compound for the creation of fused thiadiazole systems.

Similarly, the synthesis of fused triazine rings can be achieved. For example, pyridopyrazolo-triazine derivatives are synthesized from aminopyrazole precursors via diazotization followed by coupling with active methylene (B1212753) compounds or thioamides. nih.gov This general strategy can be adapted, where the thioamide group of this compound or a derivative can react with a diazonium salt, leading to an intermediate that cyclizes to form a fused triazine ring system.

Table 1: Synthesis of Fused Heterocyclic Systems from Thioamide Precursors

| Starting Material Type | Reagent(s) | Fused System | Reaction Type | Reference |

| Carbothioamide | α-Haloketones / Esters | Thiazole | Hantzsch Thiazole Synthesis | heteroletters.org |

| Carbothioamide | Thiosemicarbazide, TFA | 1,3,4-Thiadiazole | Condensation/Cyclization | nih.gov |

| Aminopyrazole | NaNO₂, HCl, Thioamide | Pyrido[2′,3′:3,4]pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.triazine | Diazotization/Coupling/Cyclization | nih.gov |

| Carbothioamide | Hydrazine (B178648) Hydrate | 1,2,4-Triazole-3-thiol | Cyclization | nih.gov |

The strategic placement of the carbothioamide group at the C3 position of the 2-methylpyridine (B31789) ring allows for intramolecular reactions, leading to novel bicyclic and polycyclic heterocyclic compounds. These reactions often involve the participation of the pyridine ring nitrogen or the adjacent C4 carbon atom.

One significant type of intramolecular cyclization is the Thorpe-Ziegler reaction, which is typically used to synthesize fused amino-thiophenes. While this reaction classically involves dinitriles, the carbothioamide group can be chemically converted to a cyanomethylthioether intermediate, which can then undergo intramolecular cyclization onto the pyridine ring. A related process is seen in the synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which proceeds via a Thorpe-Ziegler ring cyclization of a nicotinonitrile precursor. ekb.eg

Another potential transformation is the intramolecular oxidative cyclization. The exocyclic amino group and a ring nitrogen can act as dinucleophilic centers. mdpi.com This can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazole precursors, highlighting a pathway where the N1 nitrogen of the pyridine and the thioamide nitrogen could potentially react with a suitable two-carbon fragment to form a fused pyrimidine (B1678525) ring. mdpi.com Furthermore, intramolecular cyclization can occur between the C4 carbon of the pyridine ring and the thioamide's amino group to yield fused systems like pyrazolo[3,4-b]pyridines. mdpi.comrsc.org

Table 2: Examples of Intramolecular Cyclization in Pyridine Derivatives

| Precursor Type | Reaction Name/Type | Fused Product | Key Transformation | Reference |

| 2-Chloronicotinonitrile derivative | Thorpe-Ziegler Cyclization | Furo[2,3-b]pyridine | Intramolecular cyclization of a nitrile intermediate. | ekb.eg |

| 3(5)-Aminopyrazole | Intramolecular Cyclization | Pyrazolo[1,5-a]pyrimidine | Ring closure involving exocyclic amine and ring nitrogen. | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Intramolecular Cyclization | 1H-Pyrazolo[3,4-b]quinoline | Schiff base formation followed by intramolecular cyclization. | rsc.org |

| Enaminoates | Copper-Mediated Cyclization | Pyrazole | Intramolecular oxidation and coupling with a nitrile solvent. | beilstein-journals.org |

Detailed Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of these cyclization reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

The formation of a fused 1,3,4-thiadiazole ring from this compound can proceed via several mechanisms. In a reaction with an acid chloride, for instance, the mechanism involves the initial acylation of the thioamide's sulfur atom. This is followed by an intramolecular nucleophilic attack by the terminal nitrogen atom of the thioamide onto the carbonyl carbon of the newly introduced acyl group. The subsequent cyclization and dehydration (elimination of a water molecule) yields the aromatic, fused 1,3,4-thiadiazole ring system.

A plausible mechanism for an intramolecular cyclization to form a thieno[3,4-b]pyridine derivative would begin with the conversion of the thioamide to a more reactive intermediate. For example, S-alkylation with an α-haloester would produce a thioimidate ester. In the presence of a strong base, the C4-proton of the pyridine ring can be abstracted, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the ester group in an intramolecular fashion. The subsequent ring closure and aromatization, often through the elimination of an alcohol, would yield the final fused thieno[3,4-b]pyridine product. This pathway is analogous to the synthesis of various fused heterocycles where an intramolecular condensation is the key step. rsc.org

No Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available published research focusing on the coordination chemistry of the specific chemical compound, this compound.

The investigation, which included targeted searches for the synthesis of its metal complexes, its properties as a ligand, and the structural and spectroscopic analysis of any potential coordination compounds, did not yield any relevant scholarly articles, communications, or reviews. Searches were conducted for transition metal complexes involving palladium, ruthenium, rhodium, copper, silver, and gold, as well as for specific coordination modes such as N,S-chelation.

While extensive research exists for related pyridine carbothioamide and pyridine carboxamide derivatives, such as isomers with different substitution patterns (e.g., N-methylpyridine-2-carbothioamide or 6-methylpyridine-3-carbothioamide) or analogous functional groups, this information does not pertain to this compound itself. The strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.

Consequently, it is not possible to construct a scientifically accurate article detailing the ligand properties, synthesis and characterization of metal complexes, or structural analysis for this compound as outlined in the request. The absence of primary literature indicates that this specific area of coordination chemistry remains unexplored or at least unpublished in the public domain.

Coordination Chemistry of 2 Methylpyridine 3 Carbothioamide As a Ligand

Supramolecular Assembly in Metal Complexes of 2-Methylpyridine-3-carbothioamide

The formation of extended, multidimensional architectures in the solid state is a hallmark of coordination compounds. These supramolecular assemblies are dictated by a variety of non-covalent interactions, which include hydrogen bonding, π-π stacking, and other weaker forces. For metal complexes of this compound, it is anticipated that these interactions would play a crucial role in the organization of the crystal lattice. However, a detailed analysis is precluded by the absence of published crystal structures for metal complexes of this specific ligand.

In hypothetical terms, the thioamide group (-C(S)NH₂) of the this compound ligand would be a prime candidate for forming strong intermolecular hydrogen bonds. The N-H protons of the thioamide can act as hydrogen bond donors, while the sulfur atom can serve as an acceptor. These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure.

While these general principles are well-understood in the field of crystal engineering and supramolecular chemistry, their specific application to the metal complexes of this compound remains a subject for future research. The synthesis and crystallographic characterization of such complexes would be necessary to provide the empirical data required for a thorough discussion of their supramolecular assembly.

Due to the lack of specific research data, interactive data tables detailing hydrogen bond distances, angles, or π-π stacking parameters for metal complexes of this compound cannot be generated.

Advanced Spectroscopic and Structural Characterization of 2 Methylpyridine 3 Carbothioamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the structure of organic compounds. For 2-Methylpyridine-3-carbothioamide, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the methyl group exhibit characteristic chemical shifts. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The methyl group protons, being attached to the pyridine ring, show a singlet in the upfield region. The amine protons of the carbothioamide group can be observed as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atoms of the pyridine ring resonate in the downfield region, with their specific chemical shifts depending on their position relative to the nitrogen atom and the methyl and carbothioamide substituents. The methyl carbon appears at a characteristic upfield chemical shift. The carbon of the carbothioamide group (C=S) is also distinctly observed in the spectrum.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for a more detailed structural analysis. COSY helps in identifying the coupling between adjacent protons, confirming the connectivity within the pyridine ring. HSQC correlates the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra.

Below are the tabulated, interactive ¹H and ¹³C NMR spectral data for related compounds, which provide a reference for the expected chemical shifts for this compound.

Interactive Table of ¹H NMR Data for Pyridine Derivatives

| Compound | H2 | H3 | H4 | H5 | H6 | CH3 | Other Protons | Solvent |

|---|---|---|---|---|---|---|---|---|

| 2-Methylpyridine (B31789) | - | 7.12 | 7.538 | 7.08 | 8.477 | 2.547 | - | - |

| 3-Methylpyridine | 8.32 | - | 7.38 | 7.05 | 8.32 | 2.50 | - | CDCl₃ |

| 4-Methylpyridine | 8.56 | 7.23-7.26 | - | 7.23-7.26 | 8.56 | - | - | CDCl₃ |

Interactive Table of ¹³C NMR Data for Pyridine Derivatives

| Compound | C2 | C3 | C4 | C5 | C6 | CH3 | Other Carbons | Solvent |

|---|---|---|---|---|---|---|---|---|

| 5-Ethyl-2-methyl pyridine | 155.6 | 136.0 | 136.3 | 148.7 | 123.0 | 15.6 | 24.0, 25.8 | CDCl₃ |

| Pyridine | 149.6 | 123.7 | 135.9 | 123.7 | 149.6 | - | - | CDCl₃ |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. kurouskilab.com These techniques are instrumental in identifying the functional groups present in this compound. cardiff.ac.uk

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group typically appear in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The C=S stretching vibration, a key feature of the thioamide group, is expected in the region of 1300-1100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. nih.gov While the N-H and C=O stretching bands are often strong in the IR spectrum, the C=S and C-S stretching vibrations can be more prominent in the Raman spectrum. The symmetric vibrations of the pyridine ring also tend to give strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the thioamide group or parts of it, such as the loss of ·SH or ·CSNH₂. Fragmentation of the pyridine ring can also occur. The observation of a peak corresponding to the 2-methylpyridine cation would be a strong indicator of the core structure. The mass-to-charge ratio (m/z) for the molecular ion of pyridinecarbothioamides has been observed at 138. researchgate.net

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on related pyridinecarbothioamide compounds have shown that they can crystallize in the monoclinic system. researchgate.net The analysis of this compound would reveal the precise bond lengths and angles within the pyridine ring and the carbothioamide group. It would also determine the planarity of the pyridine ring and the orientation of the methyl and carbothioamide substituents relative to the ring. The conformation of the carbothioamide group, specifically the rotation around the C-C bond connecting it to the pyridine ring, can be accurately determined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound is stabilized by various intermolecular interactions. Hydrogen bonding is expected to be a dominant interaction, with the N-H groups of the thioamide acting as hydrogen bond donors and the nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group acting as acceptors. researchgate.netcardiff.ac.uk These hydrogen bonds can link the molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Polymorphism and Solid-State Structural Variations

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. While there is no specific information found in the search results regarding the polymorphism of this compound, it is a possibility for this type of molecule. Different polymorphs would exhibit variations in their crystal structures, including differences in molecular conformation and intermolecular interactions. cardiff.ac.uk For instance, different hydrogen bonding patterns or π-stacking arrangements could lead to different crystal packing and, consequently, different polymorphs. researchgate.net

Computational and Theoretical Investigations on 2 Methylpyridine 3 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into 2-Methylpyridine-3-carbothioamide, offering deep insights into its intrinsic molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool for studying the electronic structure of this compound and its derivatives. DFT studies, often employing the B3LYP functional with various basis sets like 6-31G(d,p), have been used to determine the optimized molecular geometry, electronic properties, and electrostatic potential. mdpi.com These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interaction with other molecules. The analysis of the molecular electrostatic potential (MEP) map, for instance, identifies the regions of the molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of computational studies on this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key descriptors of a molecule's reactivity and kinetic stability. aimspress.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com For carbothioamide derivatives, this analysis provides insights into charge transfer interactions within the molecule, which can be correlated with their biological activity. aimspress.comnih.gov

Below is a table showcasing representative data from DFT calculations on related carbothioamide compounds, illustrating the typical values obtained for HOMO-LUMO energies.

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| Energy Gap (ΔE) | 4.35 |

| Note: These are representative values for illustrative purposes and may not correspond to this compound. |

Energetic and Stability Predictions

Theoretical calculations are employed to predict the energetic and thermodynamic stability of this compound. By calculating properties such as total energy, enthalpy, and Gibbs free energy, researchers can assess the relative stability of different conformations or isomers of the molecule. The HOMO-LUMO energy gap also serves as an indicator of molecular stability; a larger gap suggests greater stability. aimspress.com These predictions are vital for understanding the compound's behavior under various conditions and for predicting its potential persistence or degradation pathways.

Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational landscape analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers for interconversion between them. These studies can reveal the most likely shapes the molecule will adopt in different environments, which is crucial for understanding its interaction with biological targets like enzymes or receptors.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this includes predicting the pathways for its synthesis or its metabolic transformations. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy and thus the rate of the reaction. For instance, studies on the formation of related carbothioamide compounds have detailed the reaction pathways, identifying rate-determining steps and characterizing the unstable species involved. researchgate.net

Ligand-Target Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. researchgate.net For this compound, docking studies are instrumental in predicting its potential as a therapeutic agent by modeling its interactions with specific biological targets. nih.govresearchgate.net These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and provide a binding affinity score, which estimates the strength of the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

The table below presents hypothetical molecular docking results to illustrate the type of data generated in such studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 |

| DNA Gyrase | -7.9 | ASP73, GLY77, ARG76 |

| Cyclooxygenase-2 | -9.1 | ARG120, TYR355, VAL523 |

| Note: This data is illustrative and does not represent actual experimental results for this compound. |

Future Perspectives and Emerging Research Avenues for 2 Methylpyridine 3 Carbothioamide

Development of Novel Synthetic Methodologies

The synthesis of sterically hindered pyridine (B92270) derivatives like 2-Methylpyridine-3-carbothioamide presents unique challenges. semanticscholar.org Future research is increasingly focused on developing more efficient, scalable, and sustainable synthetic routes.

One primary avenue of research involves the conversion of nicotinonitriles. semanticscholar.org The synthesis of sterically hindered 3-(azolyl)pyridines often starts from the corresponding nicotinonitriles, which serve as common precursors for a combinatorial library of derivatives. semanticscholar.orgresearchgate.net However, traditional methods can be hampered by the steric hindrance imposed by substituents like the methyl group at the 2-position. semanticscholar.org For instance, the conversion of sterically congested nicotinonitriles into amidines, a key step for creating certain heterocyclic systems, has proven difficult with standard methods like the Pinner reaction. semanticscholar.org

To overcome these challenges, researchers are exploring alternative strategies. While attempts to improve the yield of related thioamides using microwave technology were reported as unsuccessful in one study, this area remains a promising field for future investigation due to its potential for accelerating reaction rates and improving energy efficiency. semanticscholar.org The development of novel catalytic systems and one-pot synthesis procedures directly from precursors like substituted nicotinonitriles is a key goal. researchgate.net

Table 1: Emerging Synthetic Approaches and Challenges

| Approach | Precursor | Key Challenge | Potential Advantage |

| Microwave-Assisted Synthesis | Substituted Nicotinonitriles | Overcoming steric hindrance to improve conversion rates and yields. semanticscholar.org | Rapid heating, potential for higher yields, and reduced reaction times. |

| One-Pot Synthesis | Amidoximes and carboxyl derivatives | Controlling reaction pathways to achieve high selectivity for the desired product. researchgate.net | Increased efficiency by reducing the number of isolation and purification steps. researchgate.net |

| Novel Catalysis | Nicotinic acid derivatives | Designing catalysts that are effective for sterically hindered substrates. | Enhanced reaction rates and selectivity under milder conditions. |

Exploration of Unconventional Reactivity Patterns

The thioamide and pyridine moieties in this compound offer rich reactivity that is yet to be fully explored. Future research will likely uncover novel reaction pathways and applications.

The thioamide sulfur and pyridine nitrogen atoms can act as bidentate ligands, allowing the compound to form stable complexes with various metal ions. This coordination capability is fundamental to its role as a building block in creating more complex molecules and materials, including metal complexes for catalysis.

Emerging research also focuses on the regioselective functionalization of the pyridine ring. For example, biotransformation studies using microorganisms have demonstrated the potential for regioselective hydroxylation, a reaction that is often difficult to achieve through conventional chemical means. Furthermore, the pyridine ring can undergo electrophilic substitution reactions under controlled conditions, leading to the introduction of new functional groups and the creation of derivatives with tailored properties.

Table 2: Investigated Reactivity Patterns

| Reaction Type | Reagents/Conditions | Position of Attack | Product Type |

| Coordination Chemistry | Metal ions (e.g., Ru(II)) | Thioamide sulfur and pyridine nitrogen | Metal complexes |

| Regioselective Hydroxylation | Gordonia sp. whole cells | C5 position of the pyridine ring | 5-Hydroxy derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ | C5 position of the pyridine ring | 5-Nitro derivative |

Integration with Advanced Computational Methods

Advanced computational methods are becoming indispensable tools for predicting and understanding the behavior of this compound at a molecular level. Density Functional Theory (DFT) calculations, in particular, provide deep insights into its electronic structure and reactivity.

Computational modeling can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important, as the thioamide group tends to lower it, which enhances the electrophilicity at the pyridine nitrogen. This information is crucial for predicting the most likely sites for nucleophilic attack.

By using computational chemistry packages, researchers can extract detailed electronic structure data, such as charge distribution, to rationalize and predict reaction outcomes. Furthermore, comparing computationally predicted data, like UV-Vis spectra obtained from Time-Dependent DFT (TD-DFT), with experimental results helps to validate and refine the computational models.

Table 3: Applications of Computational Methods

| Computational Technique | Application | Predicted Property | Significance |

| Density Functional Theory (DFT) | Modeling frontier molecular orbitals. | HOMO/LUMO energy levels. | Predicts electrophilicity and reactivity. |

| cclib Analysis | Extracting electronic structure data. | Charge distribution. | Identifies likely sites for nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Simulating spectroscopic data. | UV-Vis spectra. | Validates the accuracy of computational models against experimental data. |

Design of Next-Generation Chemical Materials and Systems

The unique properties of this compound make it a promising candidate for the design of advanced chemical materials and systems. Its role as a versatile building block is central to these future applications.

In materials science, this compound is being explored for its potential inclusion in novel materials such as Metal-Organic Frameworks (MOFs) and other coordination polymers. bldpharm.com Its ability to act as a ligand facilitates the construction of these highly ordered, porous materials which have applications in gas storage, separation, and catalysis.

Furthermore, there is growing interest in its potential use in the field of optical materials. bldpharm.com Some organic molecules with similar structural motifs exhibit properties like Aggregation-Induced Emission (AIE), where they become highly emissive in an aggregated state. bldpharm.com Investigating whether this compound or its derivatives possess AIE characteristics could lead to the development of new sensors, bio-imaging agents, and components for organic light-emitting diodes (OLEDs). bldpharm.com The synthesis of more complex molecules and polymers from this foundational unit will continue to be a vibrant area of research.

Q & A

Q. What are the optimal synthetic routes for 2-Methylpyridine-3-carbothioamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 3-cyano-2-methylpyridine and thioamide precursors. For purity validation, use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity and rule out byproducts like unreacted starting materials or oxidation derivatives. Mass spectrometry (MS) further ensures molecular weight accuracy. Cross-reference synthetic protocols with analogous pyridine-thioamide systems, such as Ag(I) complexes derived from 2-amino-3-methylpyridine .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- ¹H NMR : Identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- IR Spectroscopy : Confirm thioamide (-C=S) stretches (~1,100–1,250 cm⁻¹) and pyridine ring vibrations (~1,600 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in Ag(I) coordination complexes .

- ESI-MS : Validate molecular ion peaks and fragmentation patterns.

Q. How should this compound be stored to ensure stability during long-term studies?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thioamide group. Avoid exposure to moisture, which can hydrolyze the C=S bond. Monitor degradation via periodic TLC or HPLC, as outlined in safety protocols for pyridine derivatives .

Advanced Research Questions

Q. How can researchers design coordination complexes using this compound for catalytic or antimicrobial applications?

- Methodological Answer :

- Ligand Design : Exploit the thioamide’s S and N donor atoms to bind transition metals (e.g., Ag(I), Cu(II)) in a bidentate fashion. Optimize stoichiometry (e.g., 1:2 metal-to-ligand ratio) for stability, as seen in [Ag(2-amino-3-methylpyridine)₂]NO₃ complexes .

- Characterization : Use UV-Vis spectroscopy to monitor metal-ligand charge transfer and cyclic voltammetry to assess redox activity.

- Bioactivity Testing : Employ standardized MIC assays against Gram-positive/negative bacteria, comparing results to structurally related pyridine-carboxamide analogs .

Q. How can contradictory data in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Purity Control : Re-evaluate compound batches via HPLC to rule out impurities affecting bioactivity .

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines) for antimicrobial testing.

- Structural Modifications : Systematically vary substituents (e.g., methyl vs. methoxy groups) to isolate structure-activity relationships (SAR), as demonstrated in pyridine-3-carboxamide studies .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., bacterial dihydrofolate reductase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability.

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values, leveraging data from pyridine-carbothioamide analogs .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for metal complexes of this compound?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic conditions (e.g., solvent polarity, temperature) that influence ligand geometry.

- Alternative Techniques : Combine magnetic susceptibility measurements with EPR spectroscopy to resolve conflicting coordination numbers or oxidation states.

- Crystallographic Validation : Compare XRD structures of analogous complexes, such as Cu(II)-pyridinecarboxamide systems .

Methodological Tables

| Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Thioamide stability | TLC/HPLC | Degradation ≤5% after 6 months at –20°C | |

| Ag(I) complex stoichiometry | Job’s plot (UV-Vis) | 1:2 (Ag:ligand) in methanol | |

| Antimicrobial activity | MIC assay (S. aureus) | IC₅₀ = 8.2 µM (±0.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.